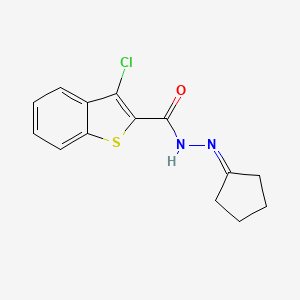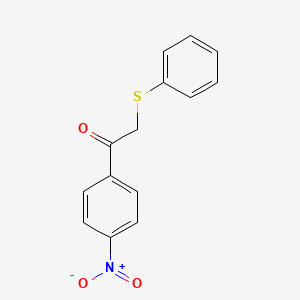![molecular formula C20H19FO3 B5871599 7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5871599.png)
7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly referred to as FBL-03G and has been found to have potential anti-cancer properties. In
Wirkmechanismus
The mechanism of action of FBL-03G is not fully understood. However, it has been suggested that FBL-03G induces cell death in cancer cells by activating the endoplasmic reticulum stress pathway. This pathway leads to the accumulation of misfolded proteins in the endoplasmic reticulum, which triggers cell death.
Biochemical and Physiological Effects:
FBL-03G has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and metastasis of cancer cells, and reduce the expression of cancer-promoting genes. FBL-03G has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FBL-03G is its potential as an anti-cancer drug. It has been found to be effective in inducing cell death in various cancer cell lines and inhibiting the growth and metastasis of cancer cells in animal models. However, one of the limitations of FBL-03G is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of FBL-03G. One direction is to further investigate its mechanism of action and identify potential targets for anti-cancer therapy. Another direction is to improve its solubility in water to enhance its bioavailability in vivo. Additionally, FBL-03G could be tested in combination with other anti-cancer drugs to determine its potential as a combination therapy.
Synthesemethoden
The synthesis of FBL-03G involves a series of chemical reactions. The starting material is 4-hydroxy-2H-chromen-2-one, which is then reacted with 4-fluorobenzyl bromide in the presence of a base to form 7-(4-fluorobenzyl)oxy-4-hydroxy-2H-chromen-2-one. This intermediate is then reacted with propyl magnesium bromide and methyl iodide to form the final product, 7-[(4-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
FBL-03G has been found to have potential anti-cancer properties. Several studies have shown that FBL-03G can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. FBL-03G has also been found to inhibit the growth and metastasis of cancer cells in animal models.
Eigenschaften
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO3/c1-3-4-15-11-19(22)24-20-13(2)18(10-9-17(15)20)23-12-14-5-7-16(21)8-6-14/h5-11H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEMMMGUHPOPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)
![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)
![N-(4-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5871554.png)

![4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B5871565.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)


![5-[(5-tert-butyl-2-methyl-3-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5871608.png)


![5,6-bis(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5871622.png)